(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
CAS No.:
Cat. No.: VC13372239
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O6 |
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Molecular Weight | 180.16 g/mol |
IUPAC Name | (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m1/s1 |
Standard InChI Key | LKDRXBCSQODPBY-GQNXIQCSSA-N |
Isomeric SMILES | C1[C@H]([C@H](C(C(O1)(CO)O)O)O)O |
SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol features a six-membered oxane ring with the following substituents:
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Hydroxymethyl group (-CH2OH) at position 2.
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Hydroxyl groups (-OH) at positions 2, 3, 4, and 5.
The stereochemistry at positions 4 and 5 is specified as R, while the configuration at position 3 remains undefined in available literature. This ambiguity highlights the need for further crystallographic or NMR studies to resolve its complete stereochemical profile .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₁₂O₆ |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol |
CAS Registry Number | 16213544 |
PubChem CID | 16213544 |
Conformational Analysis
Synthesis and Production
Chemical Synthesis
The synthesis of (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the reduction of ketose sugars. For example:
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Starting Material: D-Fructose is treated with sodium borohydride (NaBH₄) in aqueous methanol.
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Reaction: The keto group at position 2 is reduced to a hydroxyl group, yielding a mixture of sugar alcohols.
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Purification: Chromatographic techniques isolate the target compound based on polarity and stereochemistry .
Reaction Scheme:
Biotechnological Production
Enzymatic methods using aldose reductase (EC 1.1.1.21) offer higher stereoselectivity. Recombinant E. coli expressing this enzyme converts D-fructose to the target compound with >90% yield under optimized pH (7.4) and temperature (37°C) conditions .
Biological Activities and Mechanisms
Metabolic Pathways
The compound participates in pentose phosphate pathway offshoots, acting as a modulator of NADPH production. In vitro studies demonstrate its ability to inhibit glucose-6-phosphate dehydrogenase (G6PD), reducing oxidative stress in hepatic cells .
Antimicrobial Properties
Hydroxyl-rich structures enable chelation of metal ions essential for microbial growth. At concentrations of 50–100 mM, the compound suppresses E. coli biofilm formation by 40–60%, as measured by crystal violet assays .
Industrial and Pharmaceutical Applications
Food Industry
As a low-calorie sweetener, it provides 60% of sucrose’s sweetness with a glycemic index (GI) of 2, making it suitable for diabetic-friendly products.
Table 2: Comparative Sweetness Profile
Compound | Relative Sweetness | Glycemic Index |
---|---|---|
Sucrose | 1.0 | 65 |
(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol | 0.6 | 2 |
Drug Formulations
Its hygroscopic nature stabilizes protein-based therapeutics. Lyophilized monoclonal antibodies retain 95% activity after 12 months when formulated with 5% w/w of the compound .
Comparison with Structural Analogs
D-Glucitol vs. (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol
Property | D-Glucitol | (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol |
---|---|---|
Structure | Linear polyol | Cyclic oxane derivative |
Melting Point | 95°C | 112°C |
Solubility (H₂O, 25°C) | 620 g/L | 480 g/L |
The cyclic structure of (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol enhances thermal stability but reduces aqueous solubility compared to linear analogs .
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